Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate
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Overview
Description
Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate is a complex organic compound that features prominently in a variety of chemical research and industrial applications. This compound is characterized by its fused benzofuran rings, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to be efficient antimicrobial agents . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been known to interact with various targets in the microbial cell, leading to their antimicrobial activity .
Biochemical Pathways
Benzofuran derivatives have been known to interfere with various biochemical pathways in microbial cells, leading to their antimicrobial activity .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Benzofuran derivatives have been known to exhibit a wide array of biological activities, making them a privileged structure in the field of drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate generally involves multi-step organic synthesis. Key reactions often include:
Formation of benzofuran ring structures: through cyclization reactions.
Introduction of methoxycarbonyl groups: via esterification reactions.
Hydroxylation: to add the hydroxyl functional group to the benzofuran framework.
Typical conditions might involve the use of strong acids or bases as catalysts, anhydrous conditions to prevent unwanted side reactions, and specific temperature control to optimize yields.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale through optimized versions of these laboratory synthesis routes. The processes are designed to maximize yield, reduce costs, and ensure consistency. Catalysts, solvents, and temperature conditions are finely tuned based on prior research and process development.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate undergoes a variety of chemical reactions, including:
Oxidation: : Can lead to the formation of carbonyl-containing derivatives.
Reduction: : Typically reduces the ester and ketone groups to alcohols.
Substitution: : The methoxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)
Substitution reactions: : Often require bases like sodium hydroxide (NaOH) or strong acids like sulfuric acid (H2SO4).
Major Products
From oxidation: Aldehydes and ketones.
From reduction: Alcohols.
From substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for more complex molecules. Its benzofuran core structure makes it ideal for creating more elaborate polycyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The hydroxyl and methoxycarbonyl functional groups suggest it could interact with biological molecules in specific and useful ways.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals. Its reactivity and structural characteristics allow for the development of novel materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-1-benzofuran-5-carboxylate: : Lacks the additional benzofuran ring, impacting its reactivity and applications.
3-hydroxy-2-(methoxycarbonyl)-1-benzofuran-5-carboxylate: : This compound features fewer fused ring systems.
Uniqueness
Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate stands out due to its dual benzofuran rings and combined functional groups, which confer distinct physical and chemical properties, making it versatile for diverse applications.
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Properties
IUPAC Name |
methyl 3-hydroxy-2-(5-methoxycarbonyl-1-benzofuran-3-yl)-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O7/c1-24-19(22)10-3-5-15-12(7-10)14(9-26-15)18-17(21)13-8-11(20(23)25-2)4-6-16(13)27-18/h3-9,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXHYLOKJBWRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC=C2C3=C(C4=C(O3)C=CC(=C4)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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